molecular formula C17H14FN3OS2 B2384184 N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-51-4

N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2384184
CAS No.: 864918-51-4
M. Wt: 359.44
InChI Key: LEMLAMBBQLQCMT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable halogenated acetamide in the presence of a base to form the thioether linkage.

    Substitution Reaction: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(2-bromophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(2-methylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for further research and development.

Biological Activity

N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates a thiadiazole moiety, which has been widely studied for its biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Synthesis

The compound features a thiadiazole ring, known for its diverse pharmacological properties. The synthesis of thiadiazole derivatives often involves reactions such as cyclization and substitution reactions, which can enhance their biological efficacy. The specific structure of this compound allows it to interact with biological targets effectively.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Compounds with thiadiazole rings have demonstrated potent activity against Gram-positive and Gram-negative bacteria. Studies indicate that halogen substitutions on the phenyl ring can enhance antibacterial effects. For example, derivatives with fluorine substituents have shown improved activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's derivatives have also been tested for antifungal properties. In vitro studies revealed notable activity against Candida albicans and Aspergillus niger, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

Anticancer Activity

Research indicates that thiadiazole derivatives possess anticancer properties across various cancer cell lines:

  • Cytotoxicity : this compound has been evaluated for its cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). Results showed moderate to significant cytotoxicity, with IC50 values indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiadiazole derivatives. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances biological activity by improving lipophilicity and facilitating better interaction with biological targets .
  • Thiadiazole Modifications : Variations in the thiadiazole structure itself can lead to different biological profiles. For instance, modifications at the 1-position of the thiadiazole ring have been linked to enhanced anticancer activity .

Case Studies

Several studies exemplify the biological potential of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study reported that certain thiadiazole compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity against A. niger, with zones of inhibition reaching up to 19 mm at specific concentrations .
  • Cytotoxicity in Cancer Models : In vitro tests showed that a series of thiadiazole derivatives reduced cell viability in various cancer cell lines significantly compared to control groups, suggesting their potential as chemotherapeutic agents .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c1-11-6-2-3-7-12(11)16-20-17(24-21-16)23-10-15(22)19-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMLAMBBQLQCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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